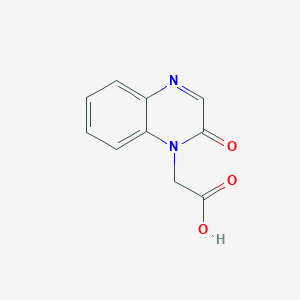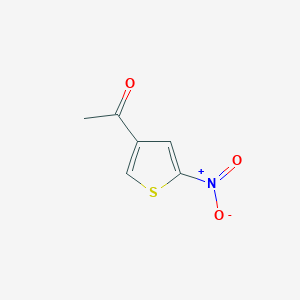
3-benzoyl-6-bromoquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline core with a benzoyl group at the 3-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position. The unique structural attributes of this compound make it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. This method can be modified to introduce the benzoyl and bromo substituents at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid may involve optimized versions of the aforementioned synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.
化学反应分析
Types of Reactions
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
科学研究应用
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzoyl and bromo groups can enhance its binding affinity and specificity for certain targets. The carboxylic acid group may also play a role in its solubility and bioavailability.
相似化合物的比较
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the benzoyl and bromo substituents, resulting in different chemical and biological properties.
6-Bromoquinoline:
3-Benzoylquinoline: Lacks the bromo and carboxylic acid groups, leading to differences in its chemical behavior and biological activity.
属性
CAS 编号 |
444114-73-2 |
|---|---|
分子式 |
C17H10BrNO3 |
分子量 |
356.2 g/mol |
IUPAC 名称 |
3-benzoyl-6-bromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10BrNO3/c18-11-6-7-14-12(8-11)15(17(21)22)13(9-19-14)16(20)10-4-2-1-3-5-10/h1-9H,(H,21,22) |
InChI 键 |
UVOXHYCOYJBSEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2C(=O)O)Br |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[[1-(3,5-Dimethoxylphenyl)-1-methylethoxy]carbonyl]-glycine](/img/structure/B1596817.png)

![(3R-cis)-(-)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B1596820.png)





![N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B1596826.png)



